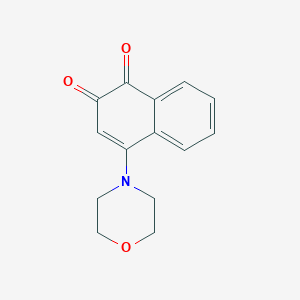
4-Morpholin-4-ylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholin-4-ylnaphthalene-1,2-dione, also known as MNAD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNAD is a fluorescent probe that is used to study enzymatic reactions and protein-protein interactions.
Mecanismo De Acción
4-Morpholin-4-ylnaphthalene-1,2-dione works by binding to enzymes or proteins and undergoing a reaction that results in the release of a fluorescent signal. The fluorescent signal can be detected using a fluorometer or microscope. The intensity of the fluorescent signal is proportional to the amount of 4-Morpholin-4-ylnaphthalene-1,2-dione present, which allows researchers to measure the activity of enzymes or the interaction between proteins.
Efectos Bioquímicos Y Fisiológicos
4-Morpholin-4-ylnaphthalene-1,2-dione has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Morpholin-4-ylnaphthalene-1,2-dione as a fluorescent probe is its high sensitivity. 4-Morpholin-4-ylnaphthalene-1,2-dione can detect enzyme activity or protein-protein interactions at low concentrations. Another advantage is its compatibility with a wide range of experimental conditions, including different pH levels and temperatures.
One limitation of using 4-Morpholin-4-ylnaphthalene-1,2-dione is its photobleaching. 4-Morpholin-4-ylnaphthalene-1,2-dione can lose its fluorescence signal over time, which can make it difficult to measure enzyme activity or protein-protein interactions over long periods. Another limitation is its specificity. 4-Morpholin-4-ylnaphthalene-1,2-dione may bind to other molecules in addition to its target enzyme or protein, which can produce false-positive results.
Direcciones Futuras
There are many future directions for 4-Morpholin-4-ylnaphthalene-1,2-dione research. One direction is the development of new 4-Morpholin-4-ylnaphthalene-1,2-dione derivatives that have improved photostability and specificity. Another direction is the use of 4-Morpholin-4-ylnaphthalene-1,2-dione in live-cell imaging to study enzyme activity and protein-protein interactions in real-time. 4-Morpholin-4-ylnaphthalene-1,2-dione can also be used to study the effects of drugs on enzyme activity or protein-protein interactions, which can lead to the development of new therapeutics. Overall, 4-Morpholin-4-ylnaphthalene-1,2-dione has the potential to be a valuable tool for studying biochemical and physiological processes in living organisms.
Métodos De Síntesis
4-Morpholin-4-ylnaphthalene-1,2-dione can be synthesized using a three-step process. The first step involves the reaction of 4-nitrophthalic acid with morpholine to form 4-nitrophthalimide. The second step involves the reduction of 4-nitrophthalimide to 4-aminophthalimide using sodium dithionite. The final step involves the reaction of 4-aminophthalimide with 4-bromobutyric acid to form 4-Morpholin-4-ylnaphthalene-1,2-dione.
Aplicaciones Científicas De Investigación
4-Morpholin-4-ylnaphthalene-1,2-dione is used as a fluorescent probe to study enzymatic reactions and protein-protein interactions. It has been used to study the activity of various enzymes, including DNA polymerase, RNA polymerase, and protein kinases. 4-Morpholin-4-ylnaphthalene-1,2-dione has also been used to study the interaction between proteins, such as the interaction between p53 and MDM2.
Propiedades
Número CAS |
4569-83-9 |
|---|---|
Nombre del producto |
4-Morpholin-4-ylnaphthalene-1,2-dione |
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
4-morpholin-4-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C14H13NO3/c16-13-9-12(15-5-7-18-8-6-15)10-3-1-2-4-11(10)14(13)17/h1-4,9H,5-8H2 |
Clave InChI |
CGVPOLUKPMAOAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
SMILES canónico |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



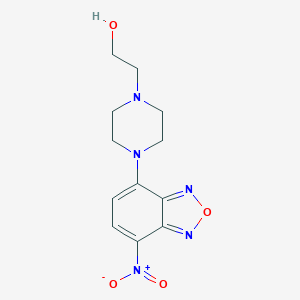
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
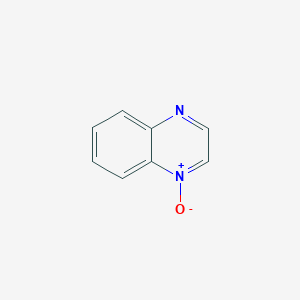
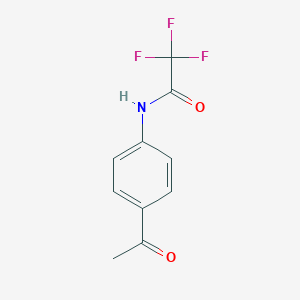
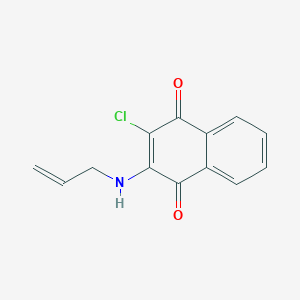
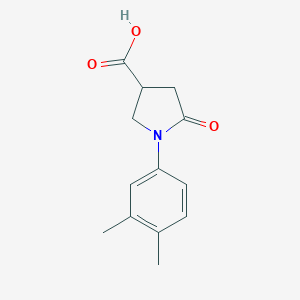

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


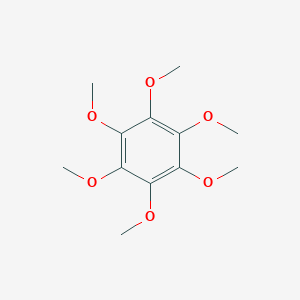
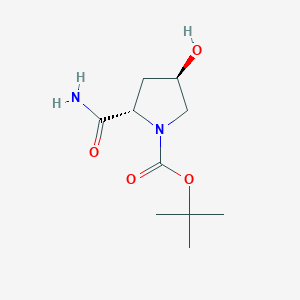
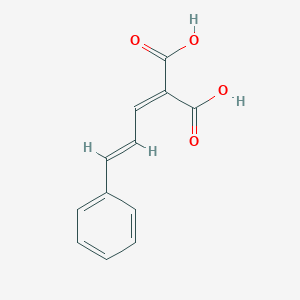
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)